4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione

Catalog No.
S2825449
CAS No.
957002-76-5
M.F
C12H11Cl2NO3S
M. Wt
320.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiaz...

CAS Number

957002-76-5

Product Name

4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione

IUPAC Name

4-[(2,4-dichlorophenyl)methyl]-2-methyl-1-oxo-1,4-thiazinane-3,5-dione

Molecular Formula

C12H11Cl2NO3S

Molecular Weight

320.18

InChI

InChI=1S/C12H11Cl2NO3S/c1-7-12(17)15(11(16)6-19(7)18)5-8-2-3-9(13)4-10(8)14/h2-4,7H,5-6H2,1H3

InChI Key

ONFXWNHSHPQFDF-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C(=O)CS1=O)CC2=C(C=C(C=C2)Cl)Cl

solubility

not available

4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione is a synthetic organic compound with the molecular formula C11H9Cl2NO3S\text{C}_{11}\text{H}_{9}\text{Cl}_{2}\text{N}\text{O}_{3}\text{S} and a molar mass of 306.17 g/mol. It features a thiazinane ring structure, which is characterized by the presence of sulfur and nitrogen atoms in its cyclic framework. The compound is notable for its dichlorobenzyl substituent, which contributes to its unique chemical properties and potential biological activities .

  • The chlorine atoms might raise concerns about potential toxicity if ingested or inhaled.
  • The trione group could be mildly irritating to skin and eyes.

  • Oxidation: The compound can be oxidized to form various derivatives, potentially altering its biological activity.
  • Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
  • Nucleophilic Substitution: The presence of functional groups allows for nucleophilic substitution reactions, which can modify the structure further.

The synthesis of 4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione typically involves multi-step organic reactions:

  • Formation of the Thiazinane Ring: This can be achieved through cyclization reactions involving suitable precursors that introduce sulfur and nitrogen into the ring structure.
  • Substitution Reactions: The introduction of the 2,4-dichlorobenzyl group may involve electrophilic aromatic substitution or similar methods to ensure proper orientation and substitution on the aromatic ring.
  • Functionalization: Further functional groups can be introduced through various organic transformations to enhance the compound's properties for specific applications .

The potential applications of 4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione include:

  • Pharmaceuticals: Given its biological activity, it may be explored as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Agricultural Chemicals: Its potential efficacy against plant pathogens could make it suitable for use as a pesticide or fungicide.

Several compounds share structural similarities with 4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-Methyl-4-(2-methylphenyl)-1lambda~4~,4-thiazinane-1,3,5-trioneC12H13NO3S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{3}\text{S}Contains a methylphenyl group; potential for similar biological activities
4-(2,6-Dichlorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trioneC11H9Cl2NO3S\text{C}_{11}\text{H}_{9}\text{Cl}_{2}\text{N}\text{O}_{3}\text{S}Similar dichlorophenyl substituent; may exhibit different biological properties due to substitution pattern

Uniqueness

The uniqueness of 4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione lies in its specific dichlorobenzyl substituent configuration and thiazinane ring structure that may confer distinct biological activities compared to its analogs. The positioning of chlorine atoms on the benzyl ring could influence its interaction with biological targets differently than compounds with other substituents or configurations .

XLogP3

1.9

Dates

Last modified: 08-17-2023

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